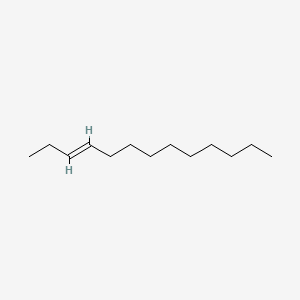
2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- is a complex organic compound belonging to the class of p-terphenyls . It is characterized by its intricate structure, which includes multiple aromatic rings and azo groups. This compound is known for its vibrant color properties and is often used as a pigment in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- typically involves the azo coupling reaction. This process includes the diazotization of 2,5-dichloroaniline followed by coupling with 2-naphthol . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts like aluminum chloride in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a pigment and dye due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Azo dyes: Other azo compounds used as pigments and dyes.
Polychlorinated biphenyls: Compounds with similar chlorinated aromatic structures.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- lies in its specific combination of azo and hydroxyl groups, which confer distinct color properties and potential biological activities .
Propiedades
Número CAS |
93385-11-6 |
|---|---|
Fórmula molecular |
C29H17Cl4N5O2+2 |
Peso molecular |
609.3 g/mol |
Nombre IUPAC |
[2,4-bis[(2,5-dichlorophenyl)imino]-3-aza-2,4-diazoniabicyclo[3.2.2]nona-1(7),5,8-trien-3-yl]-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C29H16Cl4N5O2/c30-20-4-11-25(32)27(15-20)34-36-22-6-8-23(9-7-22)37(35-28-16-21(31)5-12-26(28)33)38(36)29(40)19-2-1-18-14-24(39)10-3-17(18)13-19/h1-16H/q+1/p+1 |
Clave InChI |
VITLFQCECITIPV-UHFFFAOYSA-O |
SMILES canónico |
C1=CC2=CC=C1[N+](=NC3=C(C=CC(=C3)Cl)Cl)N([N+]2=NC4=C(C=CC(=C4)Cl)Cl)C(=O)C5=CC6=C(C=C5)C=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



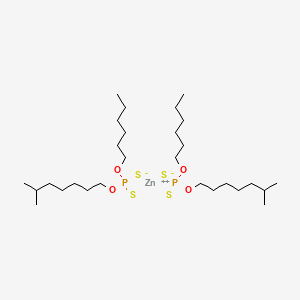
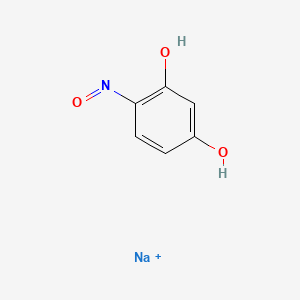
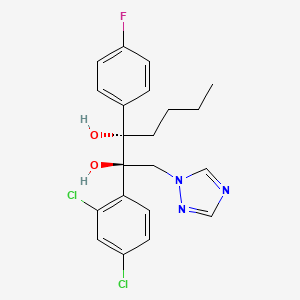
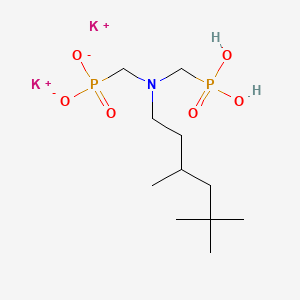

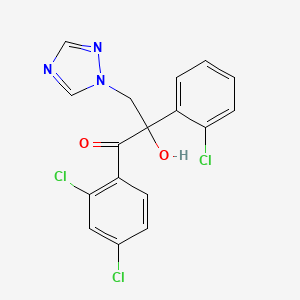
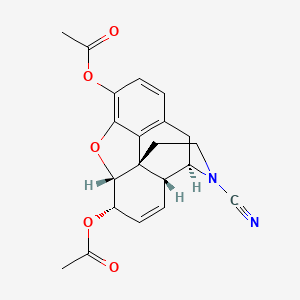


![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
